molecular formula C20H22O B14175047 [4-(Hept-1-EN-1-YL)phenyl](phenyl)methanone CAS No. 921223-97-4

[4-(Hept-1-EN-1-YL)phenyl](phenyl)methanone

Cat. No.: B14175047
CAS No.: 921223-97-4
M. Wt: 278.4 g/mol
InChI Key: AEAUXDZARNULEI-UHFFFAOYSA-N
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Description

4-(Hept-1-EN-1-YL)phenylmethanone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in organic chemistry due to their versatile chemical properties and applications in various fields such as pharmaceuticals, cosmetics, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hept-1-EN-1-YL)phenylmethanone can be achieved through several methods. One common approach involves the reaction of acetophenone with hept-1-ene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. This method is efficient and provides good yields of the desired product .

Industrial Production Methods

Industrial production of 4-(Hept-1-EN-1-YL)phenylmethanone typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The reaction is carried out under controlled temperature and pressure to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Hept-1-EN-1-YL)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can convert the compound to its corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Hept-1-EN-1-YL)phenylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Hept-1-EN-1-YL)phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hept-1-EN-1-YL)phenylmethanone is unique due to its hept-1-ene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and material science .

Properties

CAS No.

921223-97-4

Molecular Formula

C20H22O

Molecular Weight

278.4 g/mol

IUPAC Name

(4-hept-1-enylphenyl)-phenylmethanone

InChI

InChI=1S/C20H22O/c1-2-3-4-5-7-10-17-13-15-19(16-14-17)20(21)18-11-8-6-9-12-18/h6-16H,2-5H2,1H3

InChI Key

AEAUXDZARNULEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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